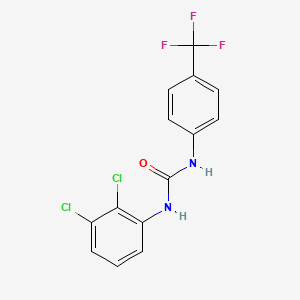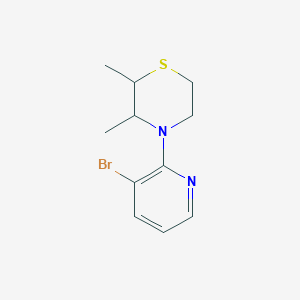
4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine is a heterocyclic compound that features a bromopyridine moiety attached to a thiomorpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine typically involves the reaction of 3-bromopyridine with thiomorpholine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-bromopyridine is reacted with a boronic acid derivative of thiomorpholine . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like Pd(PPh3)4, in a suitable solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of piperidine derivatives.
科学研究应用
4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in π-π stacking interactions or hydrogen bonding, while the thiomorpholine ring can enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
3-Bromopyridine: A simpler analog that lacks the thiomorpholine ring.
2,3-Dimethylthiomorpholine: A compound without the bromopyridine moiety.
4-(3-Chloropyridin-2-yl)-2,3-dimethylthiomorpholine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine is unique due to the combination of the bromopyridine moiety and the thiomorpholine ring. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as enhanced reactivity in nucleophilic substitution reactions and improved solubility in organic solvents.
属性
分子式 |
C11H15BrN2S |
|---|---|
分子量 |
287.22 g/mol |
IUPAC 名称 |
4-(3-bromopyridin-2-yl)-2,3-dimethylthiomorpholine |
InChI |
InChI=1S/C11H15BrN2S/c1-8-9(2)15-7-6-14(8)11-10(12)4-3-5-13-11/h3-5,8-9H,6-7H2,1-2H3 |
InChI 键 |
KTZWBFKJYWNWBG-UHFFFAOYSA-N |
规范 SMILES |
CC1C(SCCN1C2=C(C=CC=N2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol](/img/structure/B13330773.png)
![tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13330777.png)
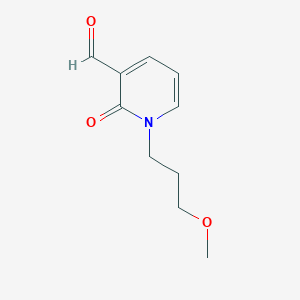
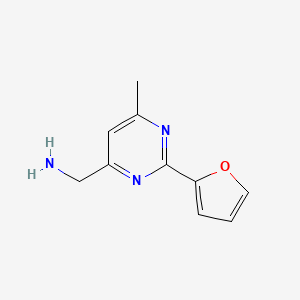
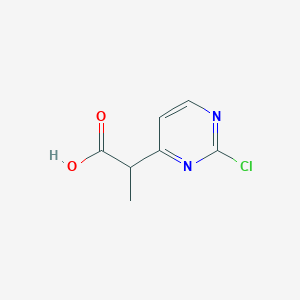
![3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate](/img/structure/B13330796.png)
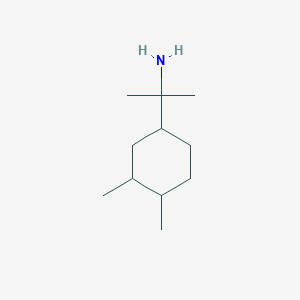

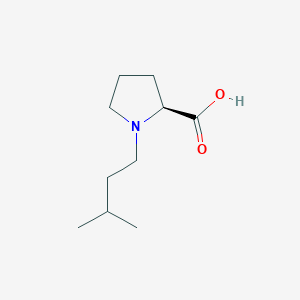
![Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13330813.png)

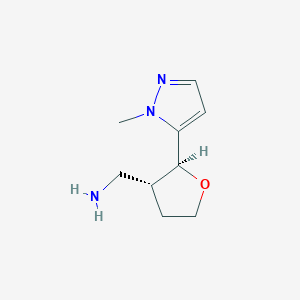
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
